4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications . The benzothiazole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the quinoline intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group produces an alcohol .
Scientific Research Applications
4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The benzothiazole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
The uniqueness of 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity . The presence of the benzothiazole moiety enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c1-14-7-12-18-20(13-14)32-24(27-18)15-8-10-16(11-9-15)26-23(30)21-22(29)17-5-3-4-6-19(17)28(2)25(21)31/h3-13,29H,1-2H3,(H,26,30) |
InChI Key |
GDGWRQSFYHYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)C)O |
Origin of Product |
United States |
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